molecular formula C15H16N2O3 B2939169 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide CAS No. 2034244-57-8

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide

Cat. No. B2939169
CAS RN: 2034244-57-8
M. Wt: 272.304
InChI Key: AIYPOXDNMZKGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is an epigenetic regulator that plays a crucial role in the development and progression of various cancers. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer therapy.

Mechanism of Action

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide targets the EZH2 protein, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the methylation of histone H3 lysine 27 (H3K27), which leads to gene silencing and epigenetic regulation. 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide inhibits the methyltransferase activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has been shown to induce changes in gene expression and chromatin structure, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways. 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has also been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. In addition, 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has several advantages for lab experiments, including its potency and specificity for EZH2 inhibition, its ability to induce changes in gene expression and chromatin structure, and its potential to enhance the immune response against cancer cells. However, 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide also has limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the development and evaluation of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide as a cancer therapy. These include the optimization of the dosing regimen and the evaluation of its safety and efficacy in clinical trials. In addition, the combination of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide with other cancer therapies, such as chemotherapy and immunotherapy, is being explored as a potential strategy to enhance its antitumor activity. The identification of biomarkers that can predict response to 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide is also an important area of research. Finally, the evaluation of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide in other cancer types and in combination with other epigenetic inhibitors is being explored as a potential strategy to improve cancer treatment.

Synthesis Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide involves several steps, including the formation of a cyclopropylmethoxy group, coupling with furan-2-ylmethylamine, and subsequent coupling with isonicotinamide. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to yield high purity and high yield of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has been extensively studied in preclinical models of various cancers, including lymphoma, leukemia, prostate cancer, and breast cancer. In these studies, 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has shown potent antitumor activity by inhibiting the growth and proliferation of cancer cells. 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has also been shown to induce cell death and inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(17-9-13-2-1-7-19-13)12-5-6-16-14(8-12)20-10-11-3-4-11/h1-2,5-8,11H,3-4,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYPOXDNMZKGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide

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